molecular formula C10H17ClN2 B1367742 (2,6-Diethylphenyl)hydrazine hydrochloride CAS No. 132370-95-7

(2,6-Diethylphenyl)hydrazine hydrochloride

Cat. No. B1367742
M. Wt: 200.71 g/mol
InChI Key: UVLLWONKDNEWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,6-Diethylphenyl)hydrazine hydrochloride” is an organic compound used extensively in scientific experiments . It is also known as DEPH.


Molecular Structure Analysis

The molecular formula of “(2,6-Diethylphenyl)hydrazine hydrochloride” is C10H17ClN2 . Its InChI code is 1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H . The canonical SMILES representation is CCC1=C(C(=CC=C1)CC)NN.Cl .


Physical And Chemical Properties Analysis

“(2,6-Diethylphenyl)hydrazine hydrochloride” has a molecular weight of 200.71 g/mol . It has 3 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 200.1080262 g/mol . The topological polar surface area is 38 Ų .

Scientific Research Applications

Summary of the Application

“(2,6-Diethylphenyl)hydrazine hydrochloride” can be used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds have a broad spectrum of biological activities, making them very attractive in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of these compounds is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). Different approaches for their preparation are described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Results or Outcomes

The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

2. Protein Chemical Synthesis

Summary of the Application

“(2,6-Diethylphenyl)hydrazine hydrochloride” can be used in protein chemical synthesis. Protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

properties

IUPAC Name

(2,6-diethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLLWONKDNEWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Diethylphenyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Diethylphenyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,6-Diethylphenyl)hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2,6-Diethylphenyl)hydrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
(2,6-Diethylphenyl)hydrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
(2,6-Diethylphenyl)hydrazine hydrochloride
Reactant of Route 6
(2,6-Diethylphenyl)hydrazine hydrochloride

Citations

For This Compound
2
Citations
GS Bajwa, RK Brown - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
Condensation of N′-methyl-2,6-dimethylphenylhydrazine with cyclohexanone in refluxing benzene gives 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole along with water and ammonia. …
Number of citations: 18 cdnsciencepub.com
Z Yang, S Hou, W He, B Cheng, P Jiao, J Xu - Tetrahedron, 2016 - Elsevier
The regioselectivity of the o-semidine, p-semidine, and diphenyline rearrangements of unsymmetrical N,N′-diarylhydrazines was studied experimentally. The results indicate that their …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.